(Heptan-2-yl)[2-(thiophen-2-yl)ethyl]amine
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Overview
Description
(Heptan-2-yl)[2-(thiophen-2-yl)ethyl]amine is an organic compound with the molecular formula C13H23NS and a molecular weight of 225.39 g/mol . This compound features a heptane chain attached to a thiophene ring via an ethylamine linkage. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Heptan-2-yl)[2-(thiophen-2-yl)ethyl]amine typically involves the following steps:
Formation of 2-thiopheneethylamine: This can be achieved by reacting thiophene with N,N-dimethylformamide (DMF) to obtain 2-thiophenecarbaldehyde.
Alkylation: The 2-thiopheneethylamine is then alkylated with heptan-2-yl halide under basic conditions to form this compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(Heptan-2-yl)[2-(thiophen-2-yl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary and tertiary amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
(Heptan-2-yl)[2-(thiophen-2-yl)ethyl]amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to known bioactive thiophene derivatives.
Mechanism of Action
The mechanism of action of (Heptan-2-yl)[2-(thiophen-2-yl)ethyl]amine is not fully understood. it is believed to interact with specific molecular targets and pathways, similar to other thiophene derivatives. These interactions may involve binding to enzymes or receptors, leading to modulation of biological processes .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-ethylamine: A simpler analog with similar chemical properties but lacking the heptane chain.
2-(Thiophen-2-yl)ethanamine: Another analog with a similar structure but different alkyl chain length
Uniqueness
(Heptan-2-yl)[2-(thiophen-2-yl)ethyl]amine is unique due to its specific alkyl chain length, which may impart distinct physicochemical properties and biological activities compared to its analogs .
Properties
Molecular Formula |
C13H23NS |
---|---|
Molecular Weight |
225.40 g/mol |
IUPAC Name |
N-(2-thiophen-2-ylethyl)heptan-2-amine |
InChI |
InChI=1S/C13H23NS/c1-3-4-5-7-12(2)14-10-9-13-8-6-11-15-13/h6,8,11-12,14H,3-5,7,9-10H2,1-2H3 |
InChI Key |
SEOLAJKYRMMAQB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)NCCC1=CC=CS1 |
Origin of Product |
United States |
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